N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide
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Overview
Description
N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a morpholine ring substituted with a phenyl group, a butyl chain, and a propylbenzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary targets of N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide are monoamine neurotransmitters . This compound acts as a releaser of these neurotransmitters, which play a crucial role in transmitting signals in the nervous system .
Mode of Action
This compound interacts with its targets by releasing monoamine neurotransmitters . It also acts as an agonist at serotonin receptors . Compounds with an N-propyl substitution, like this one, act as dopamine receptor agonists .
Biochemical Pathways
The action of this compound affects the biochemical pathways of monoamine neurotransmitters . The release of these neurotransmitters and the activation of serotonin and dopamine receptors can lead to various downstream effects, including stimulant effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stimulation of monoamine neurotransmitter release and the activation of serotonin and dopamine receptors . This can lead to various physiological responses, including stimulant effects .
Biochemical Analysis
Biochemical Properties
N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It acts as a releaser of monoamine neurotransmitters and has stimulant effects . The compound interacts with serotonin receptors and dopamine receptors, where it acts as an agonist .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell signaling pathways by modulating the release of neurotransmitters, which in turn impacts gene expression and cellular metabolism . The compound’s interaction with serotonin and dopamine receptors plays a vital role in altering cell function and signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a small molecule inhibitor of protein kinase BTK, which is involved in various cellular processes. By inhibiting BTK, the compound can modulate cellular signaling pathways and gene expression, leading to its observed effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time . Long-term effects observed in in vitro and in vivo studies include alterations in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by modulating neurotransmitter release and receptor activity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular signaling and metabolism. Threshold effects and dose-dependent responses are crucial for determining the compound’s safety and efficacy in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety. Understanding these pathways is essential for optimizing the compound’s use in biochemical and pharmacological applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution affects its activity and function, influencing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is directed by targeting signals and post-translational modifications. These factors guide the compound to specific compartments or organelles, where it exerts its effects. The compound’s activity and function are influenced by its localization, which is crucial for its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide typically involves the following steps:
Formation of 2-phenylmorpholine: This can be achieved by reacting phenylamine with ethylene oxide under acidic conditions to form 2-phenylmorpholine.
Alkylation: The 2-phenylmorpholine is then alkylated with 1-bromobutane to introduce the butyl chain.
Sulfonamide Formation: Finally, the alkylated product is reacted with 4-propylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various substituents on the phenyl ring or sulfonamide nitrogen.
Scientific Research Applications
N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide has several scientific research applications:
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-phenylmorpholine: A simpler analog with similar structural features but lacking the sulfonamide and butyl chain.
4-propylbenzenesulfonamide: Contains the sulfonamide moiety but lacks the morpholine ring and phenyl group.
Uniqueness
N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide is unique due to its combination of a morpholine ring, phenyl group, butyl chain, and sulfonamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-(2-phenylmorpholin-4-yl)butyl]-4-propylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3S/c1-2-8-20-11-13-22(14-12-20)29(26,27)24-15-6-7-16-25-17-18-28-23(19-25)21-9-4-3-5-10-21/h3-5,9-14,23-24H,2,6-8,15-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAXJUXPYRQFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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